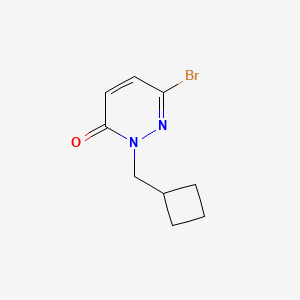

6-Bromo-2-(cyclobutylmethyl)pyridazin-3(2H)-one

Description

6-Bromo-2-(cyclobutylmethyl)pyridazin-3(2H)-one is a pyridazinone derivative characterized by a bromine atom at position 6 and a cyclobutylmethyl group at the N2 position of the pyridazinone core. Pyridazinones are six-membered heterocyclic compounds with two adjacent nitrogen atoms, known for their pharmacological versatility, including antihypertensive and antiplatelet activities .

Properties

IUPAC Name |

6-bromo-2-(cyclobutylmethyl)pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O/c10-8-4-5-9(13)12(11-8)6-7-2-1-3-7/h4-5,7H,1-3,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZBHCKMTZKVBCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CN2C(=O)C=CC(=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(cyclobutylmethyl)pyridazin-3(2H)-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-bromo-3(2H)-pyridazinone and cyclobutylmethyl bromide.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.

Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(cyclobutylmethyl)pyridazin-3(2H)-one can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, leading to the formation of different derivatives with altered chemical properties.

Cyclization Reactions: The presence of the cyclobutylmethyl group allows for potential cyclization reactions, resulting in the formation of more complex ring structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and an appropriate solvent.

Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridazinones, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced derivatives.

Scientific Research Applications

Medicinal Chemistry: The compound has shown promise as a lead compound for the development of new drugs, particularly in the treatment of diseases such as cancer and inflammation.

Biological Studies: It has been used in biological studies to investigate its effects on various cellular processes and pathways.

Material Science: Research has explored its use in the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Bromo-2-(cyclobutylmethyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: It can bind to and inhibit the activity of certain enzymes, leading to altered cellular processes.

Modulating Receptor Activity: The compound may interact with cellular receptors, modulating their activity and influencing signal transduction pathways.

Inducing Apoptosis: In the context of cancer research, it has been shown to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting tumor growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Bioactivity

5-Bromo-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one

- Molecular Formula : C₁₀H₈BrN₃O

- Key Features : Bromine at position 5 and a pyridin-3-ylmethyl group at N2.

- Comparison: The pyridine ring introduces aromaticity and hydrogen-bonding capabilities, contrasting with the non-aromatic cyclobutyl group. This may enhance solubility in polar solvents but reduce lipophilicity compared to the target compound .

6-Bromo-2-(2-methoxyphenyl)pyridazin-3(2H)-one

- Molecular Formula : C₁₁H₉BrN₂O₂

- Key Features : Bromine at position 6 and a 2-methoxyphenyl group at N2.

- However, the planar phenyl group may reduce conformational flexibility relative to the cyclobutylmethyl substituent .

4-Bromo-6-chloro-2-methylpyridazin-3(2H)-one

Structural and Electronic Properties

Biological Activity

6-Bromo-2-(cyclobutylmethyl)pyridazin-3(2H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound features a bromine atom at the 6-position of the pyridazine ring and a cyclobutylmethyl group, which are crucial for its biological interactions. The unique structure contributes to its binding affinity with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The bromine atom enhances the lipophilicity of the molecule, allowing it to penetrate biological membranes effectively. The cyclobutylmethyl group may contribute to the selectivity of the compound towards certain targets.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This mechanism is common among many brominated derivatives which act as enzyme inhibitors.

- Receptor Modulation : It may also function as a receptor modulator, influencing signal transduction pathways in cells.

Biological Activity Data

Research has demonstrated various biological activities associated with this compound. Below is a summary table of its key activities based on recent studies.

Case Study 1: Enzyme Inhibition

In a study focusing on enzyme inhibition, this compound was tested against a panel of enzymes. The results indicated that the compound exhibited significant inhibitory effects on certain metabolic enzymes, suggesting potential applications in treating metabolic disorders.

Case Study 2: Antimicrobial Activity

Another study evaluated the antimicrobial properties of this compound against various bacterial strains. The findings revealed that it possessed notable antibacterial activity, particularly against Gram-positive bacteria. This suggests its potential as a lead compound for developing new antibiotics .

Case Study 3: Cytotoxic Effects

In vitro experiments conducted on cancer cell lines demonstrated that the compound induced cytotoxic effects at elevated concentrations. These results highlight its potential use in cancer therapeutics, although further studies are needed to elucidate the underlying mechanisms.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 4-Bromo-1-(cyclobutylmethyl)pyridin-2(1H)-one | Bromine at position 4, different ring system | Moderate enzyme inhibition |

| 3-Bromopyridine | Bromine at position 3, lacks cyclobutyl group | Limited biological activity |

| 4-Bromophenylacetic Acid | Different functional groups | Anti-inflammatory properties |

The comparative analysis indicates that while other brominated compounds exhibit some biological activities, the unique combination of structural elements in this compound may provide enhanced efficacy and specificity for certain biological targets.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Bromo-2-(cyclobutylmethyl)pyridazin-3(2H)-one, and what factors influence yield optimization?

- Methodological Answer : The compound can be synthesized via alkylation of a pyridazinone precursor. For example, analogous brominated pyridazinones undergo alkylation using alkyl halides (e.g., methyl iodide) under catalytic conditions (e.g., K₂CO₃ or NaH in polar aprotic solvents like DMF or THF) . Adjusting reaction time (12–24 hours), temperature (60–80°C), and stoichiometry of the cyclobutylmethyl halide is critical. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves yield .

Q. How should researchers handle and store this compound to ensure stability and safety?

- Methodological Answer : Referencing safety protocols for structurally similar brominated heterocycles, the compound should be stored in a cool, dry environment (< -20°C) under inert gas (N₂/Ar). Use PPE (gloves, goggles) to avoid inhalation or skin contact. If exposed, immediately move to fresh air and seek medical attention if symptoms persist .

Q. What purification techniques are effective for this compound post-synthesis?

- Methodological Answer : High-purity (>95%) isolation can be achieved using flash chromatography with gradients of ethyl acetate in hexane. Recrystallization from ethanol/water (4:1 v/v) is recommended for crystalline forms. Purity validation via HPLC (C18 column, acetonitrile/water mobile phase) or ¹H-NMR (deuterated DMSO or CDCl₃) is essential .

Advanced Research Questions

Q. How can X-ray crystallography be utilized to confirm the molecular structure and intermolecular interactions?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides precise structural confirmation. For analogous brominated pyridazinones, SCXRD revealed planar molecular geometries (r.m.s. deviation ~0.017 Å) and hydrogen-bonded dimers between amino and carbonyl groups of adjacent molecules . Data collection at 293 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement (R factor < 0.05) ensures accuracy.

Q. What strategies resolve contradictions in reaction yields reported across different bromination methods?

- Methodological Answer : Contradictions often arise from solvent choice, brominating agents, or competing side reactions. For example, bromine in acetic acid (yield: 29%) may underperform compared to N-bromosuccinimide (NBS) in DMF (yield: 50–70%) due to regioselectivity issues . Systematic optimization (e.g., varying catalysts, solvent polarity, and temperature) with real-time monitoring via TLC or LC-MS is advised.

Q. How can substituent effects on reactivity be analyzed using spectroscopic and computational methods?

- Methodological Answer :

- Spectroscopy : ¹H-/¹³C-NMR identifies electronic effects of substituents. For example, the carbonyl group in pyridazinones typically resonates at δ ~158 ppm in ¹³C-NMR, while bromine-induced deshielding shifts aromatic protons downfield (δ 7.4–8.1 ppm) .

- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict charge distribution and reactive sites. Hydrogen-bonding interactions, as seen in X-ray data, can be modeled to assess dimerization tendencies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.